![molecular formula C17H17ClO B3023845 3'-Chloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-41-0](/img/structure/B3023845.png)
3'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Overview
Description
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can be complex, involving multiple steps and specific conditions. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, which suggests that similar electrochemical methods could potentially be applied to synthesize 3'-Chloro-3-(2,3-dimethylphenyl)propiophenone . The synthesis of enantiopure compounds, as seen in the asymmetric synthesis of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride, indicates that stereochemistry can be a crucial factor in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones can be determined using techniques such as single-crystal X-ray analysis. This method was used to determine the crystal structure of related compounds, which can provide insights into the expected molecular geometry and electronic structure of this compound .
Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo a variety of chemical reactions. The chlorination of 2-Tert-Butyl-4,6-Dimethylphenol and 2,6-Di-Tert-Butyl-4-Methylphenol resulted in the formation of chloromethylene compounds and trichloro ketones, which suggests that the chlorination of this compound could also lead to multiple products depending on the reaction conditions . Similarly, the chlorination of substituted 2,4-dimethylphenols shows that the presence of chlorine can lead to significant modifications of the methyl groups, which could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be inferred from related compounds. For example, the crystal structure analysis of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone reveals how intermolecular interactions, such as C—H⋯O and weak C—H⋯π interactions, can influence the solid-state packing and potentially the physical properties of the compound . These interactions could also be present in this compound, affecting its melting point, solubility, and other physical properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets could be the enzymes or catalysts involved in these reactions.
Mode of Action
It is known to participate in reactions such as the bio-catalyzed asymmetric reduction method to synthesize (s)-3-chloro-1-phenylpropanol . In this process, it likely interacts with the catalysts or enzymes to undergo a reduction reaction.
Action Environment
Factors such as temperature and solvent can influence the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDLNYSRJLRBTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644627 | |
Record name | 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-41-0 | |
Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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